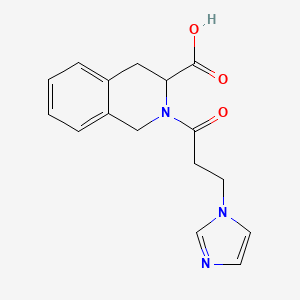![molecular formula C25H21N3O5S B7469713 4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)
4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is a member of the quinazoline family and has been synthesized using various methods. In
作用機序
The mechanism of action of 4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid involves its ability to inhibit the activity of certain enzymes. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. The compound has also been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a key role in gene expression.
Biochemical and Physiological Effects:
The compound 4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2, which leads to a decrease in the production of prostaglandins. The compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, the compound has been found to exhibit antiviral activity by inhibiting the activity of certain enzymes involved in viral replication.
実験室実験の利点と制限
The compound 4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid has various advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Another advantage is its potential therapeutic benefits, making it a potential candidate for drug development. One limitation is the difficulty in synthesizing the compound, which can limit its availability for lab experiments. Another limitation is the lack of knowledge about the compound's toxicity, which can limit its use in animal studies.
将来の方向性
There are various future directions for the scientific research of 4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid. One direction is to further investigate the compound's potential therapeutic benefits, particularly in the treatment of cancer and viral infections. Another direction is to investigate the compound's toxicity, which can help determine its safety for use in animal studies. Additionally, future research can focus on developing more efficient methods for synthesizing the compound, which can increase its availability for lab experiments. Finally, future research can focus on identifying other enzymes that the compound can inhibit, which can expand its potential applications in enzyme inhibition studies.
合成法
The synthesis of 4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid has been achieved using various methods. One of the most common methods involves the reaction of 2-(4-ethoxyphenyl)-4-oxoquinazoline-3-thiol with N-(4-carboxyphenyl)-2-chloroacetamide in the presence of a base. Another method involves the reaction of 2-(4-ethoxyphenyl)-4-oxoquinazoline-3-thiol with N-(4-carboxyphenyl) maleimide in the presence of a base.
科学的研究の応用
The compound 4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid has been studied for its potential therapeutic benefits in various scientific research applications. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. The compound has also been found to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
特性
IUPAC Name |
4-[[2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-2-33-19-13-11-18(12-14-19)28-23(30)20-5-3-4-6-21(20)27-25(28)34-15-22(29)26-17-9-7-16(8-10-17)24(31)32/h3-14H,2,15H2,1H3,(H,26,29)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOIBVSPFYMYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea](/img/structure/B7469649.png)

![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)


![N-(4-bromo-2-fluorophenyl)-2-[4-fluoro-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetamide](/img/structure/B7469693.png)
![4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline](/img/structure/B7469700.png)
![1'-Acetyl-8-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7469704.png)
![7-phenyl-N~3~-(3-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7469709.png)

![5-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7469730.png)